molecular formula C19H20N2O4S B2594974 N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1421485-10-0

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2594974
CAS No.: 1421485-10-0
M. Wt: 372.44
InChI Key: XVVWSAANUJTTDF-UHFFFAOYSA-N
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Description

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound that features a benzofuran ring fused with an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps:

    Formation of the 2,3-dihydrobenzofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxyethyl group: This step often involves the use of ethylene oxide or similar reagents under controlled conditions.

    Attachment of the oxalamide moiety: This is usually done through a condensation reaction between an oxalic acid derivative and the amine groups on the benzofuran and methylthio phenyl rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2-(methylthio)phenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds like psoralen and angelicin, which have similar structural features and biological activities.

    Oxalamide derivatives: Compounds with similar oxalamide moieties that exhibit comparable chemical reactivity.

Uniqueness

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-26-17-5-3-2-4-14(17)21-19(24)18(23)20-11-15(22)12-6-7-16-13(10-12)8-9-25-16/h2-7,10,15,22H,8-9,11H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVWSAANUJTTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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